molecular formula C18H16N2O2S B3010857 (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 356572-84-4

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No. B3010857
CAS RN: 356572-84-4
M. Wt: 324.4
InChI Key: DYOBKNLEPBOGIB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one, also known as DMABT, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

Photodynamic Therapy Applications

Research into phthalocyanine compounds, which share structural similarities with the specified compound, has shown their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Compounds derived from 1,3,4-thiadiazole, structurally related to the queried compound, have shown significant DNA protective ability and strong antimicrobial activity. Specifically, these compounds exhibited cytotoxicity on cancer cell lines and strong antimicrobial activity against S. epidermidis, indicating their potential in both antimicrobial and anticancer strategies (Gür et al., 2020).

Corrosion Inhibition

The benzothiazole derivatives, akin to the queried compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies revealed that such compounds offer high inhibition efficiencies, suggesting their application in protecting metal surfaces against corrosion (Hu et al., 2016).

Molecular Electronics and Sensing Applications

Research into lanthanide-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate, which shares functional groups with the compound , has demonstrated selective sensitivity to benzaldehyde-based derivatives. This suggests potential applications in fluorescence sensing and molecular electronics (Shi et al., 2015).

Synthesis and Characterization of Schiff Bases

Studies on the synthesis, crystal structure, and molecular hyperpolarizability of Schiff base compounds, which include structural motifs similar to (E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one, offer insights into their potential applications in materials science and nonlinear optics (Zarei et al., 2017).

properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-5-3-8-15(12(11)2)19-18-20-17(22)16(23-18)10-13-6-4-7-14(21)9-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBKNLEPBOGIB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2,3-dimethylphenyl)amino)-5-(3-hydroxybenzylidene)thiazol-4(5H)-one

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